Bicyclo[2.2.1]hept-5-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOSBHNWXFSHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871953 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-90-5, 2890-98-4, 694-97-3 | |
| Record name | 5-Norbornen-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-en-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-2-Norbornenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | endo-2-Norbornenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physical and Chemical Properties
The physical and chemical characteristics of Bicyclo[2.2.1]hept-5-en-2-ol are fundamental to its utility in synthesis. These properties influence its reactivity, how it is handled, and the conditions under which it is used.
| Property | Value |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol nih.gov |
| Appearance | Colorless to pale yellow liquid cymitquimica.com |
| Boiling Point | 183.7°C at 760 mmHg lookchem.com |
| Melting Point | 97.5-99.2 °C lookchem.com |
| Density | 1.153 g/cm³ lookchem.com |
| Flash Point | 62°C lookchem.com |
| Property | Description |
| IUPAC Name | This compound nih.gov |
| CAS Number | 13080-90-5 |
| Solubility | Soluble in organic solvents like toluene (B28343) and dichloromethane. |
| Reactivity | Contains a reactive double bond and a hydroxyl group, allowing for a variety of chemical transformations. |
Elucidation of Reaction Mechanisms and Reactivity of Bicyclo 2.2.1 Hept 5 En 2 Ol Compounds
Radical Chemistry and Fragmentation Pathways in Bicyclo[2.2.1]hept-5-en-2-ol Systems
The rigid framework of this compound and its derivatives provides a unique platform for studying radical reactions and fragmentation pathways. The generation of radical species from these systems often leads to intriguing intramolecular rearrangements and bond cleavages.
Generation and Reactivity of Alkoxyl Radicals Derived from this compound
Alkoxyl radicals are highly reactive intermediates that can be generated from alcohols like this compound. sonar.chunifr.ch A direct method for their generation involves the treatment of norbornenol derivatives with lead tetraacetate. sonar.chunifr.ch For instance, when 2-methylthis compound is treated with lead tetraacetate, it generates an alkoxyl radical that undergoes further reactions. sonar.chunifr.ch Another method for generating alkoxyl radicals is through the sulfoxide-sulfenate rearrangement. sonar.chunifr.ch Treatment of 2-(1-phenylsulfinylethenyl)bicyclo[2.2.1]hept-5-ene with Bu3SnH/AIBN in refluxing toluene (B28343) produces the 2-vinylbicyclo[2.2.1]hept-5-en-oxyl radical. sonar.chunifr.ch The reactivity of these alkoxyl radicals is characterized by their propensity to undergo β-scission reactions, which are of significant interest for converting stereoselectively bridged bicyclic systems into useful synthetic intermediates. sonar.chunifr.ch
The reaction of 2-methylthis compound with lead tetraacetate showcases the synthetic utility of these alkoxyl radicals. This reaction proceeds with total stereoselectivity to yield cis-5-acetylmethyl-2-cyclopentyl acetate (B1210297) in up to 65% yield. sonar.chunifr.ch This transformation demonstrates the potential of this method for preparing versatile cyclopentene (B43876) synthons, which have been utilized in the synthesis of various carbanucleoside analogue precursors. sonar.chunifr.ch The mechanism is proposed to involve the homolytic cleavage of an alkoxyl-lead(IV) acetate intermediate to form the alkoxyl radical. sonar.ch
Intramolecular Cyclization and Beta-Fragmentation Sequences in Bridged Systems
A key feature of the radical chemistry of this compound systems is the occurrence of intramolecular cyclization and β-fragmentation sequences. sonar.chunifr.ch Following the generation of an alkoxyl radical, β-scission often occurs, leading to a ring-opened carbon-centered radical. sonar.ch This radical can then undergo intramolecular cyclization. For example, the 2-vinylbicyclo[2.2.1]hept-5-en-oxyl radical, after fragmentation and cyclization, ultimately affords cis-bicyclo[4.3.0]non-7-en-3-one. sonar.chunifr.ch
These tandem β-scission/cyclization reactions are valuable for the synthesis of medium-sized bridged bicycles. sonar.chunifr.ch The process can be initiated from readily available norbornenone derivatives and involves a novel radical intramolecular cyclization/β-fragmentation sequence. sonar.chunifr.ch The resulting functionalized bicyclic ketones are obtained in moderate to good yields with high stereoselectivities. sonar.ch The retro-Diels-Alder decomposition of the 2-vinylthis compound cation-radical is another example of a fragmentation pathway, proceeding in two steps over a significant energy barrier. rsc.org
Radical-Induced Epoxide Fragmentation Reactions
Radical-induced fragmentation of epoxides provides another avenue for generating alkoxyl radicals from bicyclo[2.2.1]heptene derivatives. sonar.chunifr.ch This method involves the generation of oxiranylcarbinyl radicals from epoxide precursors. sonar.ch These radicals can then undergo fragmentation to yield alkoxyl radicals. Subsequent β-scission, cyclization, and trapping with a hydrogen donor or an allylstannane afford functionalized bicyclic ketones. sonar.ch This approach has been shown to proceed with high stereoselectivities and moderate to good yields. sonar.ch The presence of an epoxide functionality can influence the selectivity of cyclobutylcarbinyl radical fragmentation. jandr.org Reductive fragmentation of an epoxide ring has also been employed as a key step in the synthesis of complex natural products. rsc.org
Nucleophilic and Electrophilic Transformations of this compound Derivatives
The presence of both a hydroxyl group and a double bond in the this compound framework allows for a variety of nucleophilic and electrophilic transformations, leading to the synthesis of diverse and structurally complex molecules.
Aminolysis of Epoxide Precursors and Regioselectivity Determination
Epoxide derivatives of this compound are valuable precursors for the synthesis of amino alcohols through aminolysis. The reaction of nitrophenyl glycidyl (B131873) ethers with bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine in isopropanol (B130326) yields amino alcohols as the major products. researchgate.net The regioselectivity of this epoxide ring-opening reaction generally follows the Krasusky rule, where the amine attacks the least substituted carbon of the epoxide. researchgate.net The structures of the resulting products are confirmed using various spectroscopic techniques, including IR, NMR (¹H, ¹³C, COSY, HMQC, HMBC), and mass spectrometry. researchgate.netresearchgate.net
In some cases, minor products resulting from the attack at the more substituted carbon or from subsequent reactions can be observed. researchgate.net For instance, with dinitrophenylglycidyl ether, a minor product of aryl nucleophilic substitution (SNAr) has been identified. researchgate.net Quantum-chemical calculations can be employed to understand the abnormal course of aminolysis by evaluating the activation barriers and Gibbs free energies of the competing reaction pathways. researchgate.net The aminolysis of epoxides derived from bicyclo[2.2.1]heptene systems is a key step in the synthesis of various biologically active compounds and ligands. nih.gov
Table 1: Regioselectivity in the Aminolysis of Epoxide Precursors
| Epoxide Precursor | Amine | Major Product | Minor Product(s) | Reference |
| 2-Nitrophenyl glycidyl ether | Bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine | Product of attack at the terminal carbon | - | researchgate.net |
| 4-Nitrophenyl glycidyl ether | Bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine | Product of attack at the terminal carbon | - | researchgate.net |
| 2,4-Dinitrophenyl glycidyl ether | Bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine | Product of attack at the terminal carbon | Aryl nucleophilic substitution product | researchgate.net |
| N-{(Bicyclo[2.2.1]hept-5-en-endo-2-yl}-N-(oxiran-2-yl)methylmethansulfonamide | Various amines | Product of attack at the terminal carbon | - | researchgate.net |
Nucleophilic Ring Opening Reactions of Substituted this compound Systems
The strained bicyclic system of this compound derivatives makes them susceptible to nucleophilic ring-opening reactions. The hydroxyl group can be converted into a good leaving group, or the double bond can be epoxidized to facilitate such reactions. For instance, the hydroxyl group can be substituted by halides using reagents like thionyl chloride or phosphorus tribromide.
The ring-opening of epoxide derivatives is a particularly versatile transformation. nih.gov These reactions can be catalyzed by various reagents, including Lewis acids and organocatalysts, and can proceed with high regioselectivity and stereospecificity. The choice of nucleophile and catalyst can control the outcome of the reaction, leading to a wide range of functionalized products. rroij.com For example, the ring-opening of 7-oxanorbornenes with organolithium reagents provides a regio- and stereospecific route to substituted cyclohexenediols. molaid.com These nucleophilic ring-opening reactions are fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals.
Skeletal Rearrangement Processes in this compound Frameworks
The rigid, strained structure of the bicyclo[2.2.1]heptane system predisposes its derivatives to undergo a variety of skeletal rearrangements. These transformations are often driven by the release of ring strain and can lead to the formation of diverse and synthetically useful carbocyclic and heterocyclic frameworks.
Semipinacol Rearrangements of this compound Derivatives
Semipinacol rearrangements, which involve the 1,2-migration of a carbon or hydrogen atom in a β-amino alcohol or related species, have been investigated in the context of this compound derivatives. These reactions provide a pathway to ring-expanded or ring-contracted products. For example, the nitrous acid deamination of amino alcohols such as 1-aminothis compound (13) has been studied as a potential route to bridgehead-substituted bicyclo[2.1.1]hex-2-enes. datapdf.com However, instead of the expected ring contraction through a semipinacolic rearrangement, the reaction primarily results in bridgehead substitution. datapdf.com This outcome is attributed to the significant increase in steric strain that would accompany the rearrangement to a bicyclo[2.1.1]hexene system. datapdf.com
In contrast, related systems demonstrate the feasibility of such rearrangements. For instance, the deamination of 2-exo-aminomethyl-7-oxabicyclo[2.2.1]heptan-2-endo-ol and its derivatives leads to one-carbon ring enlargement, yielding 8-oxabicyclo[3.2.1]octane structures. researchgate.net Similarly, the Ti(III)-mediated cyclization of certain spirocyclic precursors followed by a semipinacol rearrangement has been utilized to construct the tricyclo[5.2.1.0¹,⁵]decane backbone of complex natural products. acs.org These examples highlight the delicate balance of steric and electronic factors that govern the outcome of semipinacol rearrangements in bicyclic systems.
Sulfoxide-Sulfenate Rearrangements for Controlled Radical Generation
The datapdf.comresearchgate.net-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates, known as the Mislow-Evans rearrangement, provides a powerful method for generating radicals under controlled conditions. This methodology has been extended to derivatives of this compound to generate alkoxyl radicals. sonar.chunifr.ch
In one application, 2-(1-phenylsulfinylethenyl)bicyclo[2.2.1]hept-5-ene was treated with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in refluxing toluene. sonar.ch This reaction initiated a sulfoxide-sulfenate rearrangement to generate the 2-vinylbicyclo[2.2.1]hept-5-en-2-oxyl radical. sonar.ch This radical intermediate subsequently underwent fragmentation, cyclization, and trapping to afford cis-bicyclo[4.3.0]non-7-en-3-one with a 46% yield. sonar.ch This sequence demonstrates the utility of the sulfoxide-sulfenate rearrangement in initiating radical cascades for the synthesis of complex bicyclic ketones.
The efficiency and regioselectivity of the base-induced sulfoxide-sulfenate rearrangement of 2-sulfinyl dienes have been studied, with the presence of a terminal allylic alcohol proving crucial for achieving high enantioselectivities. csic.es The mechanism involves the deprotonation of the 2-sulfinyl diene to form a bis-allylic sulfoxide (B87167) anion, which, after protonation, undergoes the rearrangement. csic.es
Investigation of Deamination Reactions and Competing Rearrangements in Aminothis compound
The deamination of aminothis compound presents a fascinating case study of competing rearrangement pathways. The synthesis of endo-1-aminothis compound (13) has been accomplished, and its deamination reactions have been explored. datapdf.com Instead of the anticipated ring contraction that is characteristic of saturated bicyclic amino alcohols, the deamination of this unsaturated analogue leads to bridgehead substitution products. datapdf.com
This preference for substitution over rearrangement is rationalized by the substantial increase in steric strain that would arise from the formation of the more constrained bicyclo[2.1.1]hex-2-ene ring system. datapdf.com The double bond within the bicyclo[2.2.1]heptene framework appears to disfavor the conformational changes required for the rearrangement to occur. datapdf.com
In contrast, deamination reactions of related bicyclic amines without the double bond, or where the rearrangement leads to a less strained system, often proceed as expected. For instance, the deamination of 2-aminobicyclo[2.2.2]octane results in a mixture of bicyclo[2.2.2]octan-2-ol and the rearranged exo-bicyclo[3.2.1]octan-2-ol. researchgate.net Similarly, the deamination of 4-aminocyclohexene yields epimeric bicyclo[3.1.0]hexan-2-ols through a homoallylic rearrangement. rsc.org These findings underscore the profound influence of the bicyclic framework's strain and the presence of unsaturation on the reaction outcomes of deamination processes.
Oxidative and Reductive Transformations of this compound Derivatives
The functionalization of this compound and its derivatives through oxidation and reduction reactions is fundamental to their application in organic synthesis. These transformations allow for the introduction and interconversion of key functional groups, paving the way for the construction of more complex molecules.
Selective Oxidation Methodologies for Functionalization
The hydroxyl group of this compound can be selectively oxidized to the corresponding ketone, bicyclo[2.2.1]hept-5-en-2-one. This transformation is a common and crucial step in many synthetic sequences. A variety of oxidizing agents can be employed for this purpose, with pyridinium (B92312) chlorochromate (PCC) being a frequently used reagent. For instance, a mixture of endo- and exo-bicyclo[3.2.0]hept-6-en-3-ol was oxidized to bicyclo[3.2.0]hept-6-en-3-one in 92% yield using PCC. arkat-usa.org
Other oxidation methods have also been developed. For example, the treatment of 2-methylthis compound with lead tetraacetate leads to the generation of an alkoxyl radical, which then undergoes fragmentation to produce cis-5-acetylmethyl-2-cyclopentyl acetate in 65% yield with complete stereoselectivity. sonar.chunifr.ch This reaction demonstrates a method for oxidative cleavage and functionalization in a single step.
The choice of oxidant and reaction conditions can be tailored to achieve specific synthetic goals, including the preparation of precursors for carbocyclic nucleoside analogues. researchgate.net
Reduction Strategies for Ketone and Ester Derivatives in this compound Synthesis
The reduction of ketone and ester derivatives is a cornerstone for the synthesis of this compound and its analogues, often with a high degree of stereoselectivity. The choice of reducing agent is critical in determining the stereochemical outcome of the reaction.
For the reduction of bicyclo[2.2.1]heptan-2-one derivatives, lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent. For example, the reduction of 7-(diphenylmethylene)bicyclo[2.2.1]heptan-2-one with LiAlH₄ yields the corresponding endo-alcohol, 7-(diphenylmethylene)bicyclo[2.2.1]heptan-2-endo-ol. nih.gov
In the case of bicyclo[3.2.0]hept-6-en-3-one, reduction with LiAlH₄ provides a 9:1 mixture of the endo and exo alcohols. arkat-usa.org The stereoselectivity can be further enhanced by using a bulkier reducing agent. For instance, the use of L-Selectride (lithium tri-sec-butylborohydride) for the reduction of the same ketone results in the almost exclusive formation of the endo-epimer. arkat-usa.org Similarly, sodium borohydride (B1222165) has been used for the reduction of 1,4,5,6-tetramethyl-7-oxabicyclo[2.2.1]hept-5-en-2-one to the corresponding alcohol. google.com
The reduction of ester functionalities is also a key synthetic transformation. For instance, an ester derivative of 3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate was reduced with LiAlH₄ as part of a multi-step synthesis. researchgate.net These reduction methodologies are essential for accessing specific stereoisomers of this compound and its derivatives, which are often crucial for their intended applications in synthesis.
Below is a data table summarizing the reduction of various ketone precursors to their corresponding this compound derivatives or related structures, highlighting the reagents used and the stereochemical outcomes.
| Ketone Precursor | Reducing Agent | Product | Stereoselectivity (endo:exo) | Reference |
|---|---|---|---|---|
| Bicyclo[3.2.0]hept-6-en-3-one | Lithium aluminum hydride (LiAlH₄) | Bicyclo[3.2.0]hept-6-en-3-ol | 9:1 | arkat-usa.org |
| Bicyclo[3.2.0]hept-6-en-3-one | L-Selectride | Bicyclo[3.2.0]hept-6-en-3-ol | Almost exclusively endo | arkat-usa.org |
| 7-(Diphenylmethylene)bicyclo[2.2.1]heptan-2-one | Lithium aluminum hydride (LiAlH₄) | 7-(Diphenylmethylene)bicyclo[2.2.1]heptan-2-endo-ol | endo | nih.gov |
| 1,4,5,6-Tetramethyl-7-oxabicyclo[2.2.1]hept-5-en-2-one | Sodium borohydride (NaBH₄) | 1,4,5,6-Tetramethyl-7-oxathis compound | Not specified | google.com |
Stereochemistry of Bicyclo 2.2.1 Hept 5 En 2 Ol
Existence of Endo and Exo Isomers
Due to the bridged bicyclic structure, the substituent at the C2 position can exist in two diastereomeric forms: endo and exo. The exo isomer has the hydroxyl group oriented away from the six-membered ring containing the double bond, while the endo isomer has the hydroxyl group pointing towards it. This stereochemical difference arises from the two possible modes of approach of the dienophile to the diene during the Diels-Alder synthesis.
Factors Influencing Stereoselectivity in Synthesis
The ratio of endo to exo isomers produced in the synthesis can be influenced by the reaction conditions. In the Diels-Alder reaction, kinetic control (lower temperatures) often favors the formation of the endo isomer due to favorable secondary orbital interactions. Conversely, thermodynamic control (higher temperatures) can lead to a higher proportion of the more stable exo isomer. For instance, microwave-assisted Diels-Alder reactions have been shown to produce a 37:63 ratio of endo to exo isomers. The choice of synthetic route and reagents can also be used to selectively prepare one isomer over the other.
Reactivity of Bicyclo 2.2.1 Hept 5 En 2 Ol
Oxidation of the Hydroxyl Group
The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, Bicyclo[2.2.1]hept-5-en-2-one. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromium trioxide in sulfuric acid), as well as milder, more modern methods.
Esterification of the Hydroxyl Group
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid. For example, the reaction with isobutyric acid in the presence of an acid catalyst yields Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate.
Rearrangement Reactions
The strained bicyclic framework of this compound and its derivatives can be prone to rearrangement reactions, particularly under acidic conditions or upon the formation of carbocationic intermediates. These rearrangements can lead to the formation of different bicyclic or even monocyclic structures. For instance, deamination of 1-aminothis compound can lead to ring contraction. acs.org
Reactions of the Double Bond
The carbon-carbon double bond in the norbornene ring is reactive towards electrophilic addition. It can undergo hydrogenation to form the saturated Bicyclo[2.2.1]heptan-2-ol. Other addition reactions such as halogenation, hydrohalogenation, and epoxidation are also possible, providing pathways to a wide range of functionalized bicyclic compounds.
Applications of Bicyclo 2.2.1 Hept 5 En 2 Ol
Role in Polymer Chemistry
This compound and its derivatives serve as important monomers in the synthesis of polymers. The rigid bicyclic structure, when incorporated into a polymer backbone, can impart desirable properties such as increased thermal stability and mechanical strength. These polymers find use in high-performance applications, including coatings and adhesives. The hydroxyl group also provides a handle for further functionalization of the polymer.
Precursor for the Synthesis of Other Bicyclic Compounds
Perhaps the most significant application of this compound is as a versatile starting material for the synthesis of more complex bicyclic molecules. Its ability to undergo a wide range of chemical transformations at both the alcohol and alkene functionalities allows for the construction of intricate molecular architectures. For example, it is a key intermediate in the synthesis of various natural products and pharmaceuticals. lookchem.com Its derivatives have been used to create ligands for studying enzyme mechanisms and in the development of biocompatible materials for tissue engineering.
Q & A
Q. What are the optimal synthetic routes for Bicyclo[2.2.1]hept-5-en-2-ol, and how can experimental reproducibility be ensured?
Methodological Answer: this compound is typically synthesized via the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For example, Eastman Kodak Company demonstrated the use of Diels-Alder reactions to synthesize derivatives like l-carboxy bicyclo[2.2.1]hept-5-en-2-yl benzoate . Another approach involves deamination reactions; Meinwald and Pitzig (1969) synthesized endo-1-aminothis compound (13) and studied its deamination, which favored bridgehead substitution over ring contraction due to steric strain considerations .
Key Experimental Design Considerations:
- Diels-Alder Reaction : Use stoichiometric ratios of cyclopentadiene and dienophiles under anhydrous conditions. Monitor reaction progress via TLC.
- Deamination : Perform reactions in acidic media (e.g., HNO₂) at controlled temperatures (0–5°C) to avoid side products.
Reproducibility Checklist:
- Document solvent purity, catalyst loading, and reaction time.
- Provide NMR and IR spectra for intermediate validation (see Table 1 ) .
Q. Table 1: Critical Characterization Data
| Technique | Key Peaks/Observations | Reference |
|---|---|---|
| ¹H NMR | δ 5.3–5.8 ppm (olefinic protons) | |
| IR | 3400–3600 cm⁻¹ (O-H stretch) | |
| X-ray | Coordinates for bicyclic framework |
Q. How should researchers characterize the stereochemistry and purity of this compound derivatives?
Methodological Answer:
- Stereochemical Analysis : Use NOESY NMR to confirm endo/exo configurations. For example, endo-2-Norbornenol (CAS 694-97-3) has distinct NOE correlations between the hydroxyl group and bridgehead protons .
- Purity Assessment : Combine GC-MS (retention time matching) with HPLC (C18 column, isocratic elution). Sigma-Aldrich recommends liquid chromatography for isomers like 5-Norbornene-2-methanol .
- Advanced Techniques : Single-crystal X-ray diffraction (coordinates in ) or computational modeling (e.g., Java-based 3D viewers) .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways in this compound deamination?
Methodological Answer: Deamination of endo-1-aminothis compound (13) predominantly yields bridgehead-substituted products (e.g., alcohols or aldehydes) rather than ring-contracted bicyclo[2.1.1]hex-2-ene. This divergence arises from steric strain in the transition state for rearrangement versus substitution .
Experimental Validation:
- Compare product ratios under varying conditions (pH, temperature).
- Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration pathways.
Q. How can this compound derivatives be utilized in polymerization studies?
Methodological Answer: this compound derivatives serve as monomers in ring-opening metathesis polymerization (ROMP). BASF demonstrated high-yield copolymerization with norbornene using ruthenium catalysts (e.g., Grubbs catalyst) .
Key Parameters:
- Catalyst loading: 0.5–2 mol%.
- Solvent: Dichloromethane or toluene.
- Reaction time: 2–24 hours at 40–60°C.
Applications:
Q. What computational methods are recommended to predict the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states for Diels-Alder reactions using B3LYP/6-31G(d) basis sets. Compare activation energies for endo vs. exo selectivity .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics.
Validation:
- Cross-reference computed IR spectra with experimental data (e.g., carbonyl stretches at 1700–1750 cm⁻¹) .
Q. How can researchers resolve contradictions in reported reaction outcomes for bicyclic alcohols?
Methodological Answer: Discrepancies (e.g., bridgehead substitution vs. ring contraction) often stem from steric or electronic factors. To resolve:
Replicate experiments with rigorous control of reactant purity and moisture.
Use in-situ monitoring (e.g., Raman spectroscopy) to detect transient intermediates.
Compare computational models (e.g., strain energy calculations) with experimental yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
